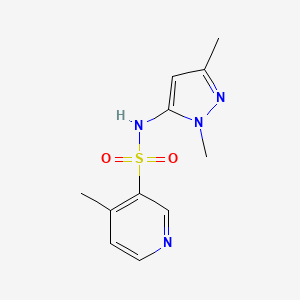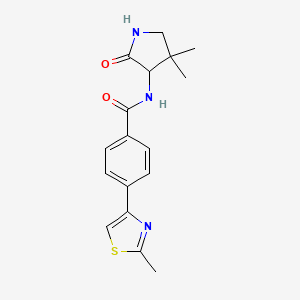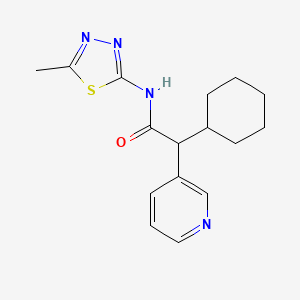
N-(2,5-dimethylpyrazol-3-yl)-4-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylpyrazol-3-yl)-4-methylpyridine-3-sulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrazole ring substituted with two methyl groups and a pyridine ring substituted with a methyl group and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylpyrazol-3-yl)-4-methylpyridine-3-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of aldehydes, ammonia, and β-ketoesters.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the pyridine derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of various sulfonamide derivatives.
Scientific Research Applications
N-(2,5-dimethylpyrazol-3-yl)-4-methylpyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antimicrobial properties and as a lead compound for developing new drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-4-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This can disrupt essential biological processes in microorganisms, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylpyrazol-3-yl)acetamide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides
- 3(5)-Substituted Pyrazoles
Uniqueness
N-(2,5-dimethylpyrazol-3-yl)-4-methylpyridine-3-sulfonamide is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-8-4-5-12-7-10(8)18(16,17)14-11-6-9(2)13-15(11)3/h4-7,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLCVQYKXDROIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)S(=O)(=O)NC2=CC(=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-Hydroxy-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]-2-pentoxyethanone](/img/structure/B6751449.png)
![6-[1-(4-fluoro-3,5-dimethylbenzoyl)pyrrolidin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B6751450.png)
![4-[[2-(2-Cyclopropyl-4-oxopiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B6751461.png)

![N-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-pentoxyacetamide](/img/structure/B6751468.png)
![[4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B6751480.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(4-fluoro-3-sulfamoylphenyl)acetamide](/img/structure/B6751488.png)
![N-benzyl-1-[(1R,2R)-2-hydroxycyclobutyl]-N-(2-methylprop-2-enyl)triazole-4-carboxamide](/img/structure/B6751526.png)
![Methyl 2-[1-(3-hydroxy-4-phenylmethoxybutanoyl)pyrrolidin-2-yl]acetate](/img/structure/B6751527.png)
![N-(1-amino-3-methyl-1-oxobutan-2-yl)-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B6751533.png)
![methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B6751534.png)
![(2-Prop-2-enoxyphenyl)-[4-(triazol-1-yl)azepan-1-yl]methanone](/img/structure/B6751535.png)


